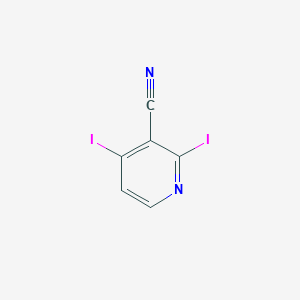

3-CYANO-2,4-DIIODOPYRIDINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-diiodopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2I2N2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCJBCHICXNSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479399 | |

| Record name | 2,4-Diiodopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827616-54-6 | |

| Record name | 2,4-Diiodopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-CYANO-2,4-DIIODOPYRIDINE

This guide provides a comprehensive overview of a strategic and efficient synthesis pathway for 3-cyano-2,4-diiodopyridine, a valuable building block in medicinal chemistry and materials science. The presented route is designed for robustness and scalability, drawing upon established chemical transformations and providing expert insights into the rationale behind the chosen methodologies.

Introduction and Strategic Overview

This compound is a highly functionalized heterocyclic compound. The presence of the cyano group, along with two reactive iodine atoms at the 2- and 4-positions of the pyridine ring, makes it a versatile precursor for the synthesis of more complex molecules through various cross-coupling reactions and nucleophilic substitutions. The electron-withdrawing nature of the cyano group also influences the reactivity of the pyridine ring.

The synthesis strategy outlined herein follows a logical and efficient three-step sequence, commencing with the construction of the core pyridone ring system, followed by a robust chlorination, and culminating in a definitive halogen exchange to install the desired iodine atoms.

Overall Synthesis Pathway

Caption: A three-step synthesis route to this compound.

Part 1: Synthesis of 2,4-Dihydroxy-3-cyanopyridine (Intermediate I)

The initial step involves the construction of the pyridone ring. A highly effective method for this is the reaction of ethyl cyanoacetate with acetaldehyde ammonia trimer, which serves as a stable source of ammonia and acetaldehyde. This condensation reaction proceeds to form the stable 2,4-dihydroxypyridine ring system.

Experimental Protocol

-

To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in absolute ethanol, add ethyl cyanoacetate (1.0 eq).

-

To this solution, add acetaldehyde ammonia trimer (0.34 eq) portion-wise with stirring.

-

The reaction mixture is then heated at reflux for 6-8 hours.

-

After cooling to room temperature, the precipitated solid is collected by filtration.

-

The solid is dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of approximately 4-5.

-

The resulting precipitate of 2,4-dihydroxy-3-cyanopyridine is collected by filtration, washed with cold water, and dried under vacuum.

Causality and Mechanistic Insights

This reaction is a variation of the Guareschi-Thorpe condensation. The sodium ethoxide acts as a base to deprotonate the active methylene group of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks the imine formed in situ from the acetaldehyde and ammonia, initiating a cascade of condensation and cyclization reactions that ultimately lead to the formation of the thermodynamically stable dihydroxypyridine ring.

Part 2: Synthesis of 2,4-Dichloro-3-cyanopyridine (Intermediate II)

The conversion of the dihydroxy derivative to the dichloro analogue is a critical step that activates the 2- and 4-positions for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Experimental Protocol

-

In a flask equipped with a reflux condenser and a gas outlet to a scrubber, 2,4-dihydroxy-3-cyanopyridine (1.0 eq) is carefully mixed with an excess of phosphorus oxychloride (POCl₃, 3.0-5.0 eq).

-

A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or pyridine, can be added to facilitate the reaction.

-

The mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

After cooling, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with water to remove any remaining phosphoric acid, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[1][2]

Quantitative Data

| Parameter | Value |

| Starting Material | 2,4-Dihydroxy-3-cyanopyridine |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Temperature | 105-110 °C (Reflux) |

| Reaction Time | 4-6 hours |

| Typical Yield | 80-90% |

Mechanism of Chlorination

The chlorination of the dihydroxypyridine with POCl₃ proceeds through the formation of a phosphate ester intermediate. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the displacement of a chloride ion. This process occurs at both hydroxyl groups. The resulting phosphate esters are excellent leaving groups, and the chloride ions generated in the reaction then act as nucleophiles, attacking the 2- and 4-positions of the pyridine ring in an SNAr-type mechanism to yield the dichlorinated product.

Caption: Mechanism of chlorination of dihydroxypyridine using POCl₃.

Part 3: Synthesis of this compound (Final Product)

The final step is a double halogen exchange reaction, a type of Finkelstein reaction, where the chlorine atoms of 2,4-dichloro-3-cyanopyridine are replaced by iodine. This reaction is typically driven to completion by the use of an iodide salt in a suitable solvent. The use of a copper(I) catalyst is highly beneficial for this transformation on an aromatic system.

Experimental Protocol

-

To a solution of 2,4-dichloro-3-cyanopyridine (1.0 eq) in a high-boiling point solvent such as dioxane or DMF, add sodium iodide (NaI, 2.5-3.0 eq).

-

Add copper(I) iodide (CuI, 0.1-0.2 eq) as a catalyst.

-

The reaction mixture is heated to a temperature between 110-150 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

The combined organic layers are washed with a solution of sodium thiosulfate to remove any residual iodine, then with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data

| Parameter | Value |

| Starting Material | 2,4-Dichloro-3-cyanopyridine |

| Reagents | Sodium Iodide (NaI), Copper(I) Iodide (CuI) |

| Solvent | Dioxane or DMF |

| Temperature | 110-150 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 60-75% |

The Role of the Copper Catalyst

The direct nucleophilic substitution of aryl chlorides with iodide is generally slow. The copper(I) catalyst plays a crucial role in facilitating this halogen exchange. The proposed mechanism involves an oxidative addition of the aryl chloride to the Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination of the aryl iodide, regenerating the Cu(I) catalyst. This catalytic cycle significantly lowers the activation energy for the halogen exchange, allowing the reaction to proceed under milder conditions than would otherwise be required.

Caption: Simplified catalytic cycle for copper-catalyzed halogen exchange.

Conclusion

The described three-step synthesis provides a reliable and scalable pathway to this compound. The methodology leverages well-established reactions, and the provided insights into the reaction mechanisms and experimental considerations are intended to empower researchers in the successful application of this synthesis. The final product is a versatile intermediate poised for further elaboration in various drug discovery and materials science programs.

References

- Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine. EP0909270B1.

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. [Link]

-

Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society. [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc. [Link]

-

Synthesis, and synthetic applications of cyanoacetamides. Arkivoc. [Link]

- 3-cyanopyridine derivative and preparation as well as applic

- Synthesis method of 2-chlorine-3-cyanopyridine. CN101941943A.

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]

-

The mystery of the Finkelstein reaction. Henry Rzepa's Blog. [Link]

-

Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

-

One-pot synthesis of 2-thioxo-nicotinonitrile 27.. ResearchGate. [Link]

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. [Link]

-

Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry. [Link]

-

Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. [Link]

-

Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Periodico Tche Quimica. [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Catalysis. [Link]

-

C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]

- PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.. ES2203361T3.

-

One-pot synthesis of 2,5-diformylfuran, a promising synthon for organic materials in the conversion of biomass. ResearchGate. [Link]

- Prepar

-

One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. ACS Omega. [Link]

-

Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. ACS Omega. [Link]

-

Exploration of Directing-Group-Assisted, Copper-Mediated Radiofluorination and Radiosynthesis of [18F]Olaparib. Journal of the American Chemical Society. [Link]

-

New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Molecules. [Link]

-

Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. Molecules. [Link]

-

Automated One-pot Library Synthesis with Aldehydes as Radical Precursors.. ChemRxiv. [Link]

Sources

The Strategic Utility of 3-Cyano-2,4-diiodopyridine in Modern Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount. Among these, 3-Cyano-2,4-diiodopyridine has emerged as a potent and versatile building block. Its unique arrangement of a nucleophilic nitrogen atom, an electron-withdrawing cyano group, and two differentially reactive iodine substituents offers a rich platform for complex molecular engineering. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical application in the development of novel therapeutics and advanced materials. The pyridine ring is a common motif in a vast number of FDA-approved drugs, highlighting the importance of developing novel substituted pyridine intermediates.[1][2]

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be reliably established. Commercial suppliers confirm its existence and provide key identifiers.[3][][5][6]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 827616-54-6 | [3][][5][6] |

| Molecular Formula | C₆H₂I₂N₂ | [] |

| Molecular Weight | 355.90 g/mol | [5] |

| Appearance | Inferred: Off-white to yellow solid | Analogy to other dihalocyanopyridines |

| Melting Point | Not reported; likely >100 °C | Analogy to similar solid heterocycles |

| Solubility | Inferred: Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane) | General solubility of functionalized pyridines |

Spectroscopic Characterization (Inferred)

-

¹H NMR: The spectrum would likely show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the deshielding effects of the iodine and cyano substituents.

-

¹³C NMR: The spectrum would exhibit six signals corresponding to the six carbon atoms of the pyridine ring. The carbons bearing the iodine atoms would show characteristic shifts, and the quaternary carbon of the cyano group would appear in the typical region for nitriles.

-

IR Spectroscopy: A sharp, strong absorption band characteristic of the C≡N stretching vibration of the nitrile group would be expected in the range of 2215-2230 cm⁻¹.[7] Additional bands corresponding to C=C and C=N stretching vibrations of the pyridine ring would also be present.

-

Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 356, corresponding to the molecular weight of the compound. Isotopic patterns characteristic of iodine would also be observable.

Synthesis of this compound: A Plausible Approach

A definitive, published synthesis protocol for this compound is not readily found in the current body of scientific literature. However, a logical and experimentally sound synthetic route can be proposed based on established methodologies for the synthesis of halogenated and cyanated pyridines. A plausible multi-step synthesis could commence from a readily available pyridine precursor, such as 2,4-dihydroxypyridine-3-carbonitrile.

Proposed Synthetic Pathway

Caption: Plausible synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,4-Dichloro-3-cyanopyridine

This step is based on known procedures for the chlorination of hydroxypyridines.

-

To a stirred suspension of 2,4-dihydroxypyridine-3-carbonitrile in phosphorus oxychloride, slowly add phosphorus pentachloride portion-wise at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with water, and dry under vacuum to yield 2,4-dichloro-3-cyanopyridine. This intermediate is a known versatile building block.[8]

Step 2: Synthesis of this compound (Finkelstein Reaction)

This step utilizes a halogen exchange reaction to introduce the iodine atoms.

-

In a suitable solvent such as acetonitrile or acetone, dissolve 2,4-dichloro-3-cyanopyridine and an excess of sodium iodide.

-

Heat the reaction mixture to reflux and stir for an extended period (24-48 hours), monitoring the progress by TLC or GC-MS.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Separate the organic layer, wash with sodium thiosulfate solution to remove any remaining iodine, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The two iodine atoms at the 2- and 4-positions of the pyridine ring are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bonds at the 2- and 4-positions are highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle of various cross-coupling reactions. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. Studies on 2,4-dihalopyridines have shown that the 4-position is generally more reactive towards Suzuki-Miyaura coupling, while the 2-position can be selectively functionalized under certain conditions.[9][10]

Caption: Key cross-coupling reactions of this compound.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling with boronic acids or their esters. This is a powerful tool for introducing aryl or heteroaryl moieties, which are prevalent in many drug candidates.[11][12][13] The regioselective coupling at either the 2- or 4-position can be exploited to build complex molecular architectures.

-

Sonogashira Coupling: The coupling with terminal alkynes provides access to alkynylated pyridines.[14][15][16][17][18] These products can serve as precursors for a variety of other functional groups or as components of conjugated materials.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[19][20][21][22][23] The introduction of primary or secondary amines at the 2- or 4-position can significantly modulate the biological activity of the resulting compounds.

Applications in Drug Discovery

The 3-cyanopyridine scaffold is a well-established pharmacophore found in a number of biologically active molecules.[24][25][26] The ability to introduce diverse substituents at the 2- and 4-positions of this compound through regioselective cross-coupling reactions makes it an invaluable tool for generating libraries of compounds for high-throughput screening in drug discovery programs. The electron-withdrawing nature of the cyano group can also influence the pharmacokinetic properties of the final compounds. The halogenated pyridine core itself has been investigated for potential mutagenic and pharmacological activities.[27]

Conclusion

This compound represents a highly valuable and versatile building block for synthetic and medicinal chemists. While detailed experimental data for this specific compound remains to be fully documented in peer-reviewed literature, its chemical properties and reactivity can be confidently inferred from a wealth of knowledge on analogous compounds. Its strategic combination of a cyano group and two reactive iodine atoms on a pyridine core provides a powerful platform for the efficient construction of complex and diverse molecular architectures, with significant potential for the discovery of new therapeutic agents and advanced materials.

References

-

abcr Gute Chemie. AB206273 | CAS 827616-54-6. [Link]

-

ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

-

Hölzel-Diagnostika. This compound (BS-2110-25g). [Link]

-

National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

-

ResearchGate. ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]

-

Amazon Web Services. Discovery of Fluorescent Cyanopyridine and Deazalumazine Dyes using Small Molecule Macroarrays. [Link]

-

ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

PubMed. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. [Link]

-

ScienceDirect. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

-

National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

MDPI. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). [Link]

- Google Patents.

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

National Institutes of Health. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

ChemBK. 2,5-Dichloro-3-cyanopyridine. [Link]

-

National Center for Biotechnology Information. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

-

National Institutes of Health. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. [Link]

-

Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. [Link]

-

Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]

- Google Patents. CN101602722A - The synthetic method of 3-cyanopyridine.

-

ResearchGate. Preparation of Cyanopyridines by Direct Cyanation | Request PDF. [Link]

-

Asian Journal of Chemistry. Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]

-

National Center for Biotechnology Information. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

Medium. Pyridines in Action: 7 selected examples of pyridine in drug synthesis. [Link]

-

MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medium.com [medium.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 5. AB206273 | CAS 827616-54-6 – abcr Gute Chemie [abcr.com]

- 6. 827616-54-6 CAS Manufactory [m.chemicalbook.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 12. mdpi.com [mdpi.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds / European Journal of Organic Chemistry, 2021 [sci-hub.box]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 24. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions | MDPI [mdpi.com]

- 27. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 3-Cyano-2,4-diiodopyridine

This guide provides a comprehensive technical overview of this compound (CAS No: 827616-54-6), a highly functionalized pyridine scaffold. It is intended for researchers, medicinal chemists, and professionals in drug development who are interested in leveraging advanced heterocyclic intermediates for the synthesis of novel chemical entities. We will delve into its core properties, logical synthetic strategies, significant applications as a versatile building block, and essential safety protocols.

This compound, also known by its IUPAC name 2,4-diiodopyridine-3-carbonitrile, is a unique heterocyclic compound featuring a pyridine ring substituted with a nitrile group and two iodine atoms.[] The strategic placement of these functionalities makes it an exceptionally valuable intermediate in synthetic organic chemistry. The electron-withdrawing nitrile group and the two heavy halogen atoms create a distinct electronic and steric environment, influencing the reactivity of the pyridine core.

The iodine atoms at the C2 and C4 positions are excellent leaving groups and serve as versatile handles for a wide array of transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for sequential and site-selective functionalization, enabling the construction of complex molecular architectures from a single, well-defined starting material.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 827616-54-6 | [] |

| IUPAC Name | 2,4-diiodopyridine-3-carbonitrile | [] |

| Synonyms | 2,4-DIIODOPYRIDINE-3-CARBONITRILE, this compound | [] |

| Molecular Formula | C₆H₂I₂N₂ | Inferred |

| Molecular Weight | 355.90 g/mol | Calculated |

| InChI Key | INCJBCHICXNSJJ-UHFFFAOYSA-N | [] |

Strategic Synthesis Methodologies

The synthesis of highly substituted pyridines like this compound requires a multi-step approach. While a direct, one-pot synthesis is challenging, a logical and field-proven pathway can be designed starting from more readily available precursors. A common strategy involves the halogenation of a pre-functionalized pyridine ring.

One plausible and efficient approach begins with 2,4-dichloropyridine-3-carbonitrile (CAS: 180995-12-4), which can be synthesized from commercially available materials.[2] The chlorine atoms can then be substituted with iodine via a Finkelstein or similar halogen exchange reaction.

Experimental Protocol: Proposed Synthesis via Halogen Exchange

This protocol is a representative, logical pathway. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2,4-dichloropyridine-3-carbonitrile (1.0 eq).

-

Reagent Addition: Add a suitable solvent such as acetonitrile or acetone, followed by sodium iodide (NaI, ~2.5-3.0 eq). The excess NaI is crucial to drive the equilibrium towards the diiodo product, following Le Châtelier's principle.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between dichloromethane (DCM) and water.

-

Extraction & Purification: Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts, wash with a saturated sodium thiosulfate solution to remove any residual iodine, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate. The cyanopyridine core is a well-established pharmacophore found in numerous biologically active molecules.[3] Derivatives of 3-cyanopyridine have demonstrated a wide range of therapeutic potential, including anticancer, apoptosis-inducing, and enzyme-inhibiting activities.[4][5][6]

-

Anticancer Research: The 3-cyanopyridine nucleus is a key structural component in compounds designed to induce apoptosis in cancer cells, such as the MCF-7 breast cancer line.[4] Furthermore, novel hybrids incorporating this scaffold have been developed as dual inhibitors of critical signaling pathways like EGFR and BRAFV600E, which are implicated in cell proliferation.[6]

-

Enzyme Inhibition: Certain cyanopyridine derivatives are potent enzyme inhibitors. For example, 3-Cyano-2,6-dihydroxypyridine was identified as a powerful inhibitor of dihydrouracil dehydrogenase (DHUDase), an enzyme involved in the degradation of the chemotherapeutic agent 5-fluorouracil (5-FU).[5]

The diiodo-substitution pattern of this compound provides two distinct points for molecular elaboration via cross-coupling chemistry, allowing for the systematic exploration of chemical space around the core scaffold.

Key Synthetic Transformations:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, useful for creating rigid linkers or further functionalization.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the introduction of diverse amino groups.

-

Stille Coupling: Reaction with organostannanes for the formation of C-C bonds.

Caption: Versatility of the scaffold in cross-coupling reactions.

Safety, Handling, and Storage

Hazard Identification (Based on 3-Cyanopyridine):

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation and serious eye irritation. [7]

-

May cause respiratory irritation. [7]

-

Incompatible with strong oxidizing agents, strong acids, and strong bases. [8][9] Mixing with strong acids or bases can potentially lead to the release of hydrogen cyanide.[9]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[10] Ensure gloves are rated for the solvents being used.

-

Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to minimize inhalation exposure.[11]

-

Exposure Controls: Avoid generating dust. Use engineering controls like eyewash stations and safety showers in the immediate work area.[11]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[11]

-

Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[7]

-

Ingestion: If swallowed, call a poison control center or physician immediately.[10] Do not induce vomiting.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[7]

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][11]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

Conclusion

This compound is a high-value synthetic intermediate with significant potential for applications in medicinal chemistry and materials science. Its densely functionalized core, featuring two reactive iodine centers, provides a robust platform for building molecular complexity through established cross-coupling methodologies. By understanding its properties, synthetic pathways, and safe handling requirements, researchers can effectively utilize this compound to accelerate the discovery and development of novel, high-impact molecules.

References

- BOC Sciences. This compound CAS 827616-54-6.

- Sigma-Aldrich.

- Alfa Aesar.

- Ark Pharm, Inc. 2-Cyano-3-iodopyridine.

- Thermo Fisher Scientific.

- Jubilant Ingrevia.

- BLD Pharm. 4-Cyano-3,5-diiodopyridine CAS 827616-50-2.

- Cole-Parmer.

- Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)

- National Institutes of Health (NIH). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells.

- ChemicalBook. 3-Cyanopyridine | 100-54-9.

- PubMed. 3-Cyano-2,6-dihydroxypyridine (CNDP), a new potent inhibitor of dihydrouracil dehydrogenase.

- MDPI.

- PubChem. 2,4-Dichloropyridine-3-carbonitrile.

Sources

- 2. 2,4-Dichloropyridine-3-carbonitrile | C6H2Cl2N2 | CID 21997828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Cyano-2,6-dihydroxypyridine (CNDP), a new potent inhibitor of dihydrouracil dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. 3-Cyanopyridine | 100-54-9 [chemicalbook.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

3-Cyano-2,4-diiodopyridine: A Technical Guide for Advanced Synthesis

An In-depth Exploration of a Versatile Halogenated Pyridine Building Block for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 3-cyano-2,4-diiodopyridine, a highly functionalized heterocyclic compound with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights into its molecular structure, properties, synthesis, and reactivity.

Molecular Structure and Physicochemical Properties

This compound is a pyridine ring substituted with a cyano group at the 3-position and iodine atoms at the 2- and 4-positions. The presence of these electron-withdrawing groups and the sterically demanding iodine atoms significantly influences the electronic properties and reactivity of the pyridine core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 827616-54-6 | [1][2] |

| Molecular Formula | C₆H₂I₂N₂ | [1] |

| Molecular Weight | 355.90 g/mol | [1] |

| IUPAC Name | 2,4-diiodopyridine-3-carbonitrile | [2] |

The molecular structure of this compound is depicted below:

Caption: Molecular structure of this compound.

Synthesis Strategies

One possible strategy could begin with the di-iodination of a pre-functionalized pyridine. For instance, starting with 3-cyanopyridine, direct iodination could be challenging due to the deactivating nature of the cyano group. A more viable approach might involve the synthesis of a diaminopyridine, followed by a Sandmeyer-type reaction to introduce the iodo groups, and subsequent cyanation.

A more direct, albeit speculative, approach could involve the halogenation of a suitable precursor like 2,4-dihydroxypyridine-3-carbonitrile, followed by conversion of the hydroxyl groups to iodides.

Caption: A conceptual workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its functional groups. The two carbon-iodine bonds are the primary sites for synthetic transformations, particularly for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two iodine atoms at positions 2 and 4, which exhibit different reactivities, opens up possibilities for selective and sequential functionalization. Generally, the C-I bond at the 4-position is more reactive towards oxidative addition to a palladium(0) catalyst than the C-I bond at the 2-position, which is sterically hindered by the adjacent nitrogen atom and the cyano group. This differential reactivity can be exploited for regioselective cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would allow for the introduction of aryl or vinyl groups at the 2- and/or 4-positions by reacting this compound with boronic acids in the presence of a palladium catalyst and a base.[3][4] By carefully controlling the reaction conditions (e.g., catalyst, ligand, temperature, and stoichiometry of the boronic acid), it may be possible to achieve selective mono-arylation at the 4-position, followed by a second coupling at the 2-position with a different boronic acid.

Sonogashira Coupling: Similarly, terminal alkynes can be coupled to the pyridine ring via Sonogashira coupling, providing access to alkynyl-substituted cyanopyridines. These products are valuable intermediates for the synthesis of more complex heterocyclic systems and conjugated materials.

Heck Coupling: Olefins can be introduced at the iodo-positions through the Heck reaction.

Buchwald-Hartwig Amination: This reaction would enable the formation of C-N bonds, allowing for the introduction of various amine functionalities.

Caption: Potential reactivity of this compound in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom activates the ring towards nucleophilic aromatic substitution. While the iodine atoms are generally good leaving groups in palladium-catalyzed reactions, they can also be displaced by strong nucleophiles under certain conditions, although this is less common than for chloro or fluoro substituents.

Applications in Drug Discovery and Materials Science

Halogenated heterocycles are crucial building blocks in the synthesis of pharmaceuticals and functional organic materials. While specific applications of this compound are not well-documented, its structure suggests significant potential in these areas.

Drug Discovery: The pyridine scaffold is a common motif in many biologically active compounds. The ability to introduce diverse substituents at the 2- and 4-positions of this compound through cross-coupling reactions makes it an attractive starting material for the generation of compound libraries for high-throughput screening. The cyano group can also be a key pharmacophore or be further transformed into other functional groups like amides or carboxylic acids.

Materials Science: The rigid, planar structure of the pyridine ring, combined with the potential for creating extended conjugated systems through cross-coupling reactions, makes this molecule a candidate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the nitrogen atom and the cyano group can also be utilized for tuning the electronic properties and for coordination to metal centers.

Conclusion

This compound represents a versatile and highly functionalized building block with considerable, yet largely untapped, potential in organic synthesis. Its two distinct carbon-iodine bonds offer a platform for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. While the current body of literature on this specific compound is sparse, the established reactivity of related iodinated and cyanated pyridines provides a strong foundation for its exploration in the synthesis of novel pharmaceuticals and advanced materials. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic utility.

References

-

Nobel Prize Outreach AB. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Royal Swedish Academy of Sciences. [Link]

-

Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Society Reviews, 41(4), 1478–1517. [Link]

-

El-Sayed, M. A. F., & El-Essawy, F. A. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 839-853. [Link]

-

Hazari, A., & Vasudevan, A. (2013). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 3(12), 2948–2952. [Link]

-

Bouzroura, M., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 28(13), 5123. [Link]

-

Frontera, A., & Bauzá, A. (2018). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 24(5), 1076–1084. [Link]

-

Wang, Y., et al. (2021). Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications. Green Chemistry, 23(13), 4863-4871. [Link]

-

Kumar, R., et al. (2014). Iodine mediated one-pot synthesis of 3-cyano and 3-cyano-4-methylcoumarins. Journal of the Serbian Chemical Society, 79(10), 1187-1193. [Link]

-

PubChem. (n.d.). 2-Amino-4-iodopyridine-3-carbonitrile. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Volyniuk, D., et al. (2023). 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes. Journal of Materials Chemistry C, 11(23), 7626-7635. [Link]

-

Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Reupohl, J., et al. (2018). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank, 2018(4), M1017. [Link]

-

Wikipedia contributors. (2023, December 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

-

Wikipedia contributors. (2023, December 27). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to 2,4-Diiodopyridine-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical and pharmacological properties, making substituted pyridines highly valuable building blocks in drug discovery. Among these, halogenated pyridines, particularly those bearing iodine atoms, serve as versatile intermediates for the introduction of molecular complexity through various cross-coupling reactions. This guide provides a comprehensive technical overview of 2,4-diiodopyridine-3-carbonitrile, a di-iodinated cyanopyridine with significant potential as a scaffold in the synthesis of novel bioactive molecules. We will delve into its synthesis, chemical characteristics, reactivity, and potential applications, offering insights for researchers and scientists engaged in the design and development of new pharmaceuticals.

Nomenclature and Physicochemical Properties

The compound with the common name 3-cyano-2,4-diiodopyridine is systematically named 2,4-diiodopyridine-3-carbonitrile according to IUPAC nomenclature.

| Property | Value | Source |

| IUPAC Name | 2,4-diiodopyridine-3-carbonitrile | Internal |

| Synonyms | This compound | Internal |

| CAS Number | 827616-54-6 | Internal |

| Molecular Formula | C₆H₂I₂N₂ | Internal |

| Molecular Weight | 355.90 g/mol | Internal |

Synthesis of 2,4-Diiodopyridine-3-carbonitrile

The synthesis of 2,4-diiodopyridine-3-carbonitrile is not widely documented in readily available literature. However, a plausible and chemically sound synthetic route can be proposed based on established transformations of pyridine derivatives, particularly through a Sandmeyer-type reaction starting from a corresponding diaminopyridine precursor. The Sandmeyer reaction is a well-established method for the conversion of aromatic amines to aryl halides via a diazonium salt intermediate.[3][4]

A potential precursor for this synthesis is 2,4-diaminopyridine-3-carbonitrile. The synthesis would proceed in two key steps:

-

Diazotization: The two amino groups of the precursor are converted into diazonium salts by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[5]

-

Iodination: The resulting bis(diazonium) salt is then treated with an iodide source, such as potassium iodide or a solution of iodine in potassium iodide, to displace the diazonium groups with iodine atoms.[6][7]

Caption: Proposed synthesis of 2,4-diiodopyridine-3-carbonitrile.

Experimental Protocol (Proposed)

Caution: This is a proposed protocol and should be performed with all necessary safety precautions in a well-ventilated fume hood by trained personnel.

Step 1: Diazotization of 2,4-Diaminopyridine-3-carbonitrile

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,4-diaminopyridine-3-carbonitrile in a suitable aqueous acid (e.g., 2 M HCl).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. The amount of sodium nitrite should be slightly more than two molar equivalents relative to the starting diamine.

-

Continue stirring the mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the bis(diazonium) salt.

Step 2: Iodination

-

In a separate beaker, prepare a solution of potassium iodide (KI) in water. A stoichiometric excess of KI is recommended.

-

Slowly and carefully add the cold bis(diazonium) salt solution from Step 1 to the KI solution with continuous stirring. Effervescence (release of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

The crude product, 2,4-diiodopyridine-3-carbonitrile, may precipitate from the solution.

-

Isolate the solid product by filtration, wash with cold water, and then with a solution of sodium thiosulfate to remove any excess iodine.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

-

H-5 and H-6: These protons will appear as doublets due to coupling with each other. The electron-withdrawing effects of the iodine and cyano groups will likely shift these protons downfield compared to unsubstituted pyridine. The proton at the 6-position is expected to be the most downfield due to its proximity to the nitrogen atom.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 7.8 - 8.2 | d |

| H-6 | 8.3 - 8.7 | d |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms in the molecule. The chemical shifts will be influenced by the iodine, cyano, and nitrogen substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~90 - 110 (bearing Iodine) |

| C-3 | ~115 - 125 (bearing Cyano) |

| C-4 | ~95 - 115 (bearing Iodine) |

| C-5 | ~130 - 140 |

| C-6 | ~150 - 160 |

| CN | ~115 - 120 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the nitrile group and the aromatic ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | 2220 - 2240 | Strong |

| C=C/C=N Stretch (Pyridine ring) | 1550 - 1600 | Medium to Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C-I Stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 356, corresponding to the monoisotopic mass. The isotopic pattern will be characteristic due to the presence of two iodine atoms. Common fragmentation patterns would likely involve the loss of iodine atoms and the cyano group.[8][9]

-

[M]⁺: m/z 356

-

[M-I]⁺: m/z 229

-

[M-2I]⁺: m/z 102

-

[M-CN]⁺: m/z 330

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of 2,4-diiodopyridine-3-carbonitrile is dominated by the presence of two reactive C-I bonds, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of the iodine atoms at the 2- and 4-positions can potentially be exploited for selective functionalization. Generally, the 4-position of a pyridine ring is more susceptible to nucleophilic attack than the 2-position.

This di-iodinated scaffold serves as a versatile building block for the synthesis of more complex, polysubstituted pyridine derivatives, which are of significant interest in medicinal chemistry.[2][10][11]

Caption: Reactivity of 2,4-diiodopyridine-3-carbonitrile.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of C-C bonds by reacting the di-iodopyridine with an organoboron compound in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl or heteroaryl substituents at the 2- and/or 4-positions.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C-C triple bonds by reacting the di-iodopyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This introduces alkynyl moieties, which are valuable pharmacophores and can be further elaborated.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the di-iodopyridine with a primary or secondary amine in the presence of a palladium catalyst. This is a key transformation for introducing diverse amine functionalities, which are prevalent in many drug molecules.

Role as a Pharmaceutical Intermediate

2,4-Diiodopyridine-3-carbonitrile is a valuable pharmaceutical intermediate due to its potential for sequential and regioselective functionalization.[12][13] By carefully choosing reaction conditions and catalysts, it is possible to selectively react one iodo group over the other, allowing for the stepwise construction of complex molecular architectures. This stepwise approach is highly desirable in drug discovery for the generation of focused compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

As with any halogenated organic compound, 2,4-diiodopyridine-3-carbonitrile should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Inhalation: May be harmful if inhaled. Avoid breathing dust.

-

Skin Contact: May cause skin irritation. Avoid contact with skin.

-

Eye Contact: May cause serious eye irritation. Avoid contact with eyes.

-

Ingestion: May be harmful if swallowed.

In case of contact, immediately flush the affected area with plenty of water. If irritation persists, seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) for this or structurally similar compounds.

Conclusion

2,4-Diiodopyridine-3-carbonitrile represents a highly functionalized and versatile building block for medicinal chemistry and drug discovery. Its two iodine atoms provide reactive handles for a wide range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of polysubstituted pyridine derivatives. While specific experimental data for this compound is not extensively published, its synthesis and reactivity can be reliably predicted based on established chemical principles. The strategic use of this intermediate can significantly contribute to the development of novel therapeutic agents by allowing for the efficient exploration of chemical space around the privileged pyridine scaffold.

References

-

ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Justia Patents. (2002). Process for preparation of aromatic halides from aromatic amines. Retrieved from [Link]

-

ScienceDirect. (2000). A new Sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal iodides and diiodomethane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

MDPI. (2018). 3,4-Diaminopyridine-2,5-dicarbonitrile. Retrieved from [Link]

-

Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

SlideShare. (n.d.). 13C-Nuclear Magnetic Resonance (13C -NMR) Spectroscopy. Retrieved from [Link]

-

CAS.org. (n.d.). Patent kind codes for CAS basic and patent family members. Retrieved from [Link]

-

NIH. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]

-

ResearchGate. (2019). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

-

PubMed. (2007). One-step synthesis of heterocyclic privileged medicinal scaffolds by a multicomponent reaction of malononitrile with aldehydes and thiols. Retrieved from [Link]

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.20: DEPT 13C NMR Spectra. Retrieved from [Link]

-

NIH. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

-

NIH. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

-

PubMed. (2017). 13C and 15N NMR Spectra of High-Energy Polyazidocyanopyridines. Retrieved from [Link]

-

University of Ottawa. (n.d.). 13 Carbon NMR. Retrieved from [Link]

-

RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

-

NIH. (2017). Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. Retrieved from [Link]

-

ResearchGate. (2018). Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. Retrieved from [Link]

-

International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Retrieved from [Link]

-

ResearchGate. (2020). Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling. Retrieved from [Link]

Sources

- 1. chempanda.com [chempanda.com]

- 2. ijrcs.org [ijrcs.org]

- 3. researchgate.net [researchgate.net]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. patents.justia.com [patents.justia.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 11. Synthesis, crystal structure and properties of tetrakis(pyridine-3-carbonitrile)dithiocyanatoiron(II) and of diaquabis(pyridine-3-carbonitrile)dithiocyanatoiron(II) pyridine-3-carbonitrile monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

3-CYANO-2,4-DIIODOPYRIDINE spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Cyano-2,4-diiodopyridine

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated pyridine derivative of significant interest in synthetic organic chemistry and drug discovery. As a polysubstituted pyridine, it serves as a versatile building block for the construction of more complex heterocyclic systems. The presence of two iodine atoms provides reactive handles for cross-coupling reactions, while the cyano group can be transformed into various other functionalities. Accurate structural confirmation and purity assessment are paramount for its successful application. This guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, offering both predictive data and field-proven experimental protocols.

Molecular Structure and Atom Numbering

The unambiguous assignment of spectroscopic signals begins with a clear understanding of the molecular structure. The pyridine ring is substituted with two iodine atoms at positions 2 and 4, and a cyano group at position 3.

Caption: Plausible EI-MS fragmentation pathway for this compound.

Part 4: Experimental Protocols & Workflow

To ensure data integrity and reproducibility, standardized protocols must be followed. The following methodologies are recommended for the comprehensive spectroscopic analysis of this compound.

Workflow for Spectroscopic Characterization

Caption: General workflow for the complete spectroscopic characterization of the title compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. [1]CDCl₃ is a good choice due to its ability to dissolve a wide range of organic compounds and its minimal spectral overlap in the regions of interest.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse experiment with a 30-degree pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). An increased number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C and the presence of quaternary carbons. A relaxation delay of 2-5 seconds is recommended.

-

Data Processing: Process the raw data (FID) using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm).

IR Spectroscopy Protocol

-

Sample Preparation (ATR): The simplest method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium) and apply pressure to ensure good contact.

-

Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal or a pure KBr pellet. [1]Then, record the sample spectrum over a range of 4000 to 400 cm⁻¹. The instrument software will automatically subtract the background.

-

Data Analysis: Identify and label the wavenumbers for the major absorption peaks and compare them to known frequencies for the expected functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or dichloromethane.

-

Ionization Method: Electron Ionization (EI) is a robust method for this type of molecule and provides valuable fragmentation data. [1]Electrospray Ionization (ESI) can also be used, which is a softer technique that would likely yield a strong protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analysis: Introduce the sample into the mass spectrometer. For EI, a direct insertion probe might be used. For ESI, the solution is infused directly. Acquire the spectrum over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and compare its m/z value to the calculated molecular weight. Analyze the major fragment ions to corroborate the proposed structure. For high-resolution mass spectrometry (HRMS), compare the measured exact mass to the theoretical exact mass to confirm the elemental formula.

Conclusion

The spectroscopic characterization of this compound is straightforward using a combination of NMR, IR, and MS. The ¹H NMR spectrum provides clear information on the aromatic protons, while the ¹³C NMR confirms the carbon skeleton, notably through the upfield shifts caused by the iodine substituents. The strong, sharp C≡N stretch in the IR spectrum is a definitive marker for the nitrile group. Finally, mass spectrometry confirms the molecular weight and provides insight into the compound's stability through predictable fragmentation patterns. Together, these techniques provide a robust and self-validating system for the unambiguous identification and quality control of this important synthetic intermediate.

References

-

Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. [Link]

-

ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

AIP Publishing. (1965). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

-

National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]

-

Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. [Link]

-

MDPI. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]

-

ResearchGate. (2014). (PDF) SYNTHESIS, CHARACTERIZATION AND EVALUATION OF SOME CYANOPYRIDINE DERIVATIVES. [Link]

-

MDPI. (2017). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. [Link]

Sources

The Strategic Synthesis and Medicinal Potential of 3-Cyano-2,4-diiodopyridine: A Technical Guide

Introduction: Unveiling a Scaffold of Opportunity

In the landscape of medicinal chemistry and drug discovery, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyridine ring system is a privileged structure, present in numerous FDA-approved drugs.[1] The introduction of specific substituents can dramatically alter the physicochemical properties and biological activity of these core structures. This guide provides an in-depth technical overview of a highly functionalized pyridine derivative: 3-cyano-2,4-diiodopyridine (IUPAC Name: 2,4-diiodopyridine-3-carbonitrile). While a seminal "discovery" paper for this specific compound is not prominent in the literature, its value as a versatile building block is evident from the established reactivity of its constituent functional groups. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, detailing a logical synthetic pathway, key properties, and the vast potential of this molecule in the synthesis of novel therapeutics. Cyanopyridine derivatives, in particular, have demonstrated a wide range of pharmacological effects, making them promising candidates for the development of new drugs.[2]

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and drug design. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 827616-54-6 | [3] |

| Molecular Formula | C₆H₂I₂N₂ | [4] |

| Molecular Weight | 355.90 g/mol | [4] |

| IUPAC Name | 2,4-diiodopyridine-3-carbonitrile | [5] |

| Storage Temperature | 2-8°C | [5] |

| Sensitivity | Light Sensitive | [5] |

| XLogP3 | 1.9 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area | 36.7 Ų | [4] |

| Heavy Atom Count | 10 | [4] |

| Complexity | 162 | [4] |

Strategic Synthesis: A Plausible and Efficient Route

The synthesis of this compound can be logically approached from readily available precursors. While multiple synthetic strategies could be envisioned, a particularly efficient route involves the regioselective iodination of a suitable aminopyridine precursor, leveraging the well-established Sandmeyer reaction. This method offers excellent control over the position of iodination.[6]

Conceptual Synthetic Workflow

The proposed synthesis begins with 2,4-diamino-3-cyanopyridine, which can be prepared through established methods. The key transformation is a double Sandmeyer reaction to introduce the two iodine atoms.

Caption: Potential derivatization pathways for this compound.

Significance in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists for several reasons. The pyridine core is a well-established pharmacophore, and the presence of a cyano group is a common feature in many biologically active molecules. [7][8][9]The two iodine atoms provide handles for diversification, allowing for the exploration of structure-activity relationships (SAR) in a systematic manner. [10] The introduction of various substituents via cross-coupling reactions can lead to the generation of large libraries of compounds for high-throughput screening. This approach is particularly valuable in the early stages of drug discovery for identifying hit and lead compounds. Given that many cyanopyridine derivatives have shown promise as anticancer agents, this scaffold could be particularly useful in the development of novel oncology therapeutics. [1][11]For instance, the strategic placement of different aryl or heteroaryl groups at the 2- and 4-positions could lead to compounds that selectively inhibit protein kinases, a major class of cancer drug targets.

Conclusion

This compound, while not a widely publicized molecule, represents a powerful and versatile platform for the synthesis of novel chemical entities with significant therapeutic potential. Its logical and efficient synthesis, combined with the rich reactivity of its functional groups, makes it an attractive starting point for the development of new drug candidates. This technical guide provides a solid foundation for researchers to understand and utilize this promising scaffold in their drug discovery and development endeavors. The continued exploration of the chemistry and biological activity of derivatives of this compound is likely to yield exciting new discoveries in the field of medicinal chemistry.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Backbone: Exploring 3-Cyanopyridine's Impact on Pharmaceuticals. Retrieved from [Link]

- Enguehard, C., Renou, J.-L., Collot, V., Hervet, M., Rault, S., & Gueiffier, A. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575.

-

SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. (n.d.). Retrieved from [Link]

-

Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025, August 6). Retrieved from [Link]

-

Cyanopyridine derivatives: Significance and symbolism. (2024, December 8). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Cross-Coupling: Harnessing 3-Iodo-2-methoxypyridine's Potential. Retrieved from [Link]

-

NROChemistry. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (n.d.). MDPI. Retrieved from [Link]

-

Process for preparation of aromatic halides from aromatic amines. (2002, November 25). Justia Patents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023, January 9). Faraday Discussions (RSC Publishing). DOI:10.1039/D2FD00165A. Retrieved from [Link]

-

Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]

-

IR and NMR Spectroscopic Investigation of 3-Halo-2,6- dimethylpyridine /V-Oxides and Their 4-Nitro Derivatives. (n.d.). Chemical Papers. Retrieved from [Link]

-

Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. (2023, November 10). MDPI. Retrieved from [Link]

-

2-Amino-4-iodopyridine-3-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 2-substituted pyridines from pyridine N-oxides. (n.d.). Semantic Scholar. Retrieved from [Link]

-